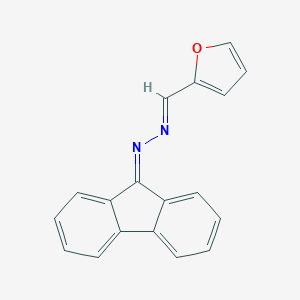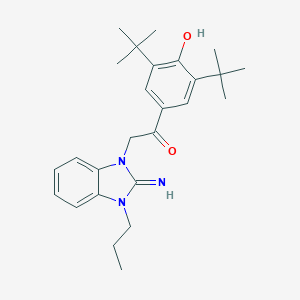
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two chlorophenyl groups attached to the acrylonitrile moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of 2-chlorobenzaldehyde with 4-(4-chlorophenyl)thiazol-2-ylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base, such as piperidine or pyridine, to form the desired acrylonitrile derivative. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and chlorophenyl groups may enable it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(2-chlorophenyl)-2-(4-chlorophenyl)acrylonitrile
- (E)-3-(2-bromophenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(2-fluorophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is unique due to its specific combination of a thiazole ring and chlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZKMWUYINAOP-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-Methyl-2-furyl)(2-methylphenyl)4-morpholinylphosphorimidoyl]morpholine](/img/structure/B377718.png)
![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377719.png)

![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)

![1,5-dimethyl-2-phenyl-4-{[(1,2,3,3-tetramethyl-2,3-dihydro-1H-indol-5-yl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377728.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
![ETHYL (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B377732.png)
![4-Chlorobenzaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377739.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate](/img/structure/B377744.png)
